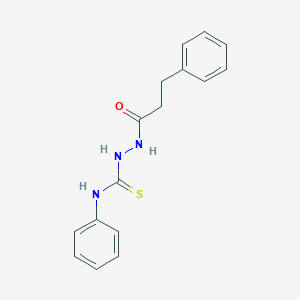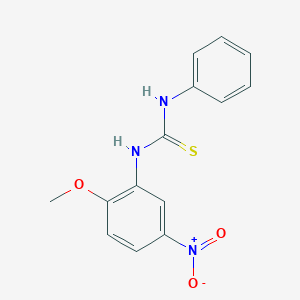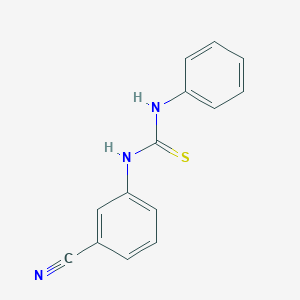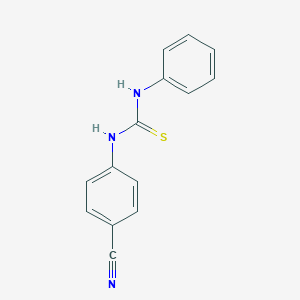![molecular formula C30H28N2O2 B323821 3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE](/img/structure/B323821.png)
3-METHYL-N-{2-[1-(3-METHYLPHENYL)-N-PHENYLFORMAMIDO]ETHYL}-N-PHENYLBENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide): is a synthetic organic compound known for its unique chemical structure and properties. It is primarily used in various scientific research applications due to its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) typically involves the reaction of 3-methyl-N-phenylbenzamide with ethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants.
Industrial Production Methods: In an industrial setting, the production of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.
Chemical Reactions Analysis
Types of Reactions: N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using suitable reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents on the benzamide moiety are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzoic acid), while reduction may produce N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzylamine).
Scientific Research Applications
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzylamine): A reduced derivative with different chemical properties.
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzoic acid): An oxidized derivative with distinct reactivity.
N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzyl chloride): A halogenated derivative used in substitution reactions.
Uniqueness: N,N’-1,2-ethanediylbis(3-methyl-N-phenylbenzamide) is unique due to its specific chemical structure, which imparts distinct reactivity and stability. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C30H28N2O2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
3-methyl-N-[2-(N-(3-methylbenzoyl)anilino)ethyl]-N-phenylbenzamide |
InChI |
InChI=1S/C30H28N2O2/c1-23-11-9-13-25(21-23)29(33)31(27-15-5-3-6-16-27)19-20-32(28-17-7-4-8-18-28)30(34)26-14-10-12-24(2)22-26/h3-18,21-22H,19-20H2,1-2H3 |
InChI Key |
PRJQWHJRKOXZRT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN(C2=CC=CC=C2)C(=O)C3=CC=CC(=C3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-naphthyl)ethylidene]cyclohexanecarbohydrazide](/img/structure/B323743.png)
![N'-[1-(4-methylphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B323744.png)
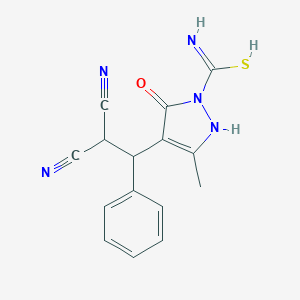
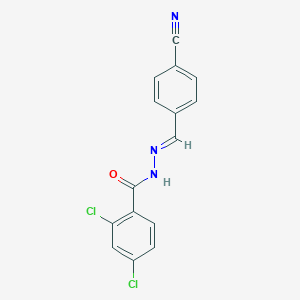
![5-bromo-N-{2-[(5-bromo-2-furoyl)amino]ethyl}-2-furamide](/img/structure/B323750.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclohexanecarbohydrazide](/img/structure/B323753.png)
![N'-[(Z)-(3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]cyclopropanecarbohydrazide](/img/structure/B323754.png)
